REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.I[C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1>>[N:1]1([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH:5]=[CH:4][CH:3]=[N:2]1
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50)
|
Type
|
CUSTOM
|
Details
|
to provide
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |